2-(Benzyloxy)-4-iodopyridine
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, stability, etc .Scientific Research Applications
Photo-Arylation and Synthesis of Arylpyridines
- Application : Photo-arylation methods have utilized 2-iodopyridine derivatives like 2-(benzyloxy)-4-iodopyridine for the synthesis of 2-arylpyridines. This process involves photolysis and can result in various substituted pyridines. The reaction mechanism is believed to be electrophilic in character, and it forms part of a broader study into the synthesis of complex aromatic compounds (Terashima et al., 1985).
Benzylation of Alcohols
- Application : 2-Benzyloxy-1-methylpyridinium triflate, related to this compound, is used for the benzylation of alcohols. This compound is a stable, neutral organic salt that effectively converts alcohols into benzyl ethers, highlighting its utility in organic synthesis (Poon & Dudley, 2006).
Studies on Photoreaction Mechanisms
- Application : Research on the photoreaction mechanisms of iodopyridines, including this compound, has provided insights into the formation of pyridyl cations and radicals. This research aids in understanding the reactivity and potential applications of these compounds in photochemical processes (Ohkura et al., 1993).
Synthesis of Trifluoromethyl-Substituted Pyridines
- Application : 2-Iodopyridines, like this compound, are used in the synthesis of trifluoromethyl-substituted pyridines. This transformation is achieved by displacing iodide with (trifluoromethyl)copper. This method is significant in the field of medicinal chemistry and for the development of new pharmaceuticals (Cottet & Schlosser, 2002).
Preparation of 4-Heterocyclyloxy-2H-1-Benzopyran Derivatives
- Application : In medicinal chemistry, derivatives of 2,4-dihydroxypyridine, which can be synthesized using this compound, are used to prepare compounds like 4-heterocyclyloxy-2H-1-benzopyran. These compounds have shown potential as potassium channel activators and may have therapeutic applications (Bergmann et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-iodo-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXVLOXMMCVGFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470768 | |
Record name | 2-(BENZYLOXY)-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896155-81-0 | |
Record name | 2-(BENZYLOXY)-4-IODOPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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